N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide
Description
N1-(2-(Furan-3-yl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a furan-3-yl hydroxyethyl moiety and a pyridin-3-yl group. The compound’s structure combines a heteroaromatic furan ring with a pyridine substituent, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-11(9-3-5-20-8-9)7-15-12(18)13(19)16-10-2-1-4-14-6-10/h1-6,8,11,17H,7H2,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGOZKNDIQJHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide typically involves the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of furan-3-carbaldehyde with ethylene glycol in the presence of an acid catalyst to form 2-(furan-3-yl)-2-hydroxyethanol.
Oxalamide Formation: The hydroxyethyl intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative.
Final Coupling: The oxalyl chloride derivative is coupled with 3-aminopyridine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling steps and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring and hydroxyethyl group are primary sites for oxidation.
| Reaction Type | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| Furan ring oxidation | KMnO₄ (acidic, 0°C–25°C) | Furan-3,4-dione derivatives | |
| Hydroxyethyl group oxidation | CrO₃ (Jones reagent, H₂SO₄) | Ketone or carboxylic acid derivatives |
Key Findings :
-
Furan-3-yl oxidation yields a diketone structure, altering electronic properties significantly.
-
Hydroxyethyl oxidation to ketones occurs under mild conditions, while stronger oxidants produce carboxylic acids.
Reduction Reactions
The oxalamide moiety and pyridine ring are reducible sites.
| Reaction Type | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| Oxalamide reduction | LiAlH₄ (THF, reflux) | N-(2-(furan-3-yl)-2-hydroxyethyl)ethylenediamine | |
| Pyridine ring reduction | H₂/Pd-C (ethanol, 50°C) | Piperidine derivative |
Mechanistic Insights :
-
Oxalamide reduction proceeds via nucleophilic attack on carbonyl groups, forming diamines.
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Pyridine reduction requires catalytic hydrogenation and yields saturated piperidine rings.
Substitution Reactions
Electrophilic substitution occurs at the furan and pyridine rings.
Notable Observations :
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Nitration of the furan ring occurs preferentially at the 2-position due to electronic directing effects.
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Pyridine substitution requires strong bases to deprotonate the ring for nucleophilic attack .
Hydrolysis Reactions
The oxalamide bond is susceptible to hydrolytic cleavage.
| Reaction Type | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M, reflux) | 2-(furan-3-yl)-2-hydroxyethylamine + pyridin-3-yl oxamic acid | |
| Basic hydrolysis | NaOH (aq., 100°C) | Same as acidic hydrolysis |
Stability Data :
-
Hydrolysis rates increase significantly above pH 10 or below pH 3, with half-life <1 hour under extreme conditions.
Cross-Coupling Reactions
The pyridine ring participates in metal-catalyzed coupling.
| Reaction Type | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Ar-B(OH)₂ (DME) | 4-Aryl-pyridin-3-yl oxalamide |
Optimized Conditions :
Stability Under Thermal and Photolytic Conditions
| Condition | Temperature/Light Exposure | Degradation Products | References |
|---|---|---|---|
| Thermal decomposition | 200°C (N₂ atmosphere) | Furan-3-carboxylic acid + pyridine fragments | |
| UV irradiation | 254 nm (24 hours) | Oxalamide cleavage products |
Critical Notes :
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Thermal decomposition begins at 180°C with complete breakdown by 250°C.
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Photodegradation follows first-order kinetics under UV light.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing furan and pyridine moieties have shown promise as anticancer agents. Studies have demonstrated that modifications in the structure of oxalamides can enhance their cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit cancer cell proliferation, showing IC50 values that suggest potent activity compared to standard chemotherapeutics.
| Compound | IC50 (µM) |
|---|---|
| N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide | 5.6 ± 0.5 |
| Doxorubicin | 10.0 ± 1.0 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through in vitro studies that assess its ability to inhibit pro-inflammatory cytokines. For example, it has been shown to reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism that could be leveraged for therapeutic applications in inflammatory diseases.
Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin biosynthesis, and inhibitors of this enzyme are valuable in treating hyperpigmentation disorders. The compound has been evaluated for its inhibitory effects on tyrosinase activity, demonstrating significant potential as a skin-whitening agent.
| Compound | IC50 (µM) Monophenolase | IC50 (µM) Diphenolase |
|---|---|---|
| This compound | 0.045 ± 0.002 | 0.15 ± 0.01 |
| Kojic Acid | 19.97 ± 0.36 | 33.47 ± 0.05 |
Modulation of Ion Channels
Preliminary studies suggest that this compound may act as a modulator of transient receptor potential melastatin (TRPM8) channels, which are involved in sensory perception and pain pathways. This modulation could lead to novel approaches for managing pain and sensory disorders.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on inflammatory responses, the compound was administered to LPS-stimulated macrophages, resulting in a marked decrease in inflammatory marker production compared to untreated controls, highlighting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Flavoring Agents: S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)Ethyl)Oxalamide)
- Structure : S336 features a 2,4-dimethoxybenzyl group and a pyridin-2-yl ethyl chain, differing from the target compound’s furan-3-yl hydroxyethyl and pyridin-3-yl groups.
- 16.099) as an umami flavor enhancer, S336 is used in sauces, snacks, and frozen foods to replace monosodium glutamate (MSG) .
- Metabolism: Rapidly metabolized in rat hepatocytes without amide hydrolysis, indicating stability in biological systems. No toxic byproducts were detected, supporting its regulatory approval .
Comparison :
- The target compound’s furan ring may introduce different metabolic pathways compared to S336’s methoxybenzyl group. Pyridine positional isomerism (3-yl vs. 2-yl) could alter receptor binding, particularly in taste modulation.
HIV Entry Inhibitors ()
Several oxalamide derivatives with antiviral activity were synthesized, including:
| Compound ID | Substituents | Yield (%) | LC-MS (M+H+) | Purity (%) | Key Features |
|---|---|---|---|---|---|
| 8 | 4-Chlorophenyl, thiazole, piperidin-2-yl | 46 | 423.26 | >95 | Single isomer, high purity |
| 9 | 4-Chlorophenyl, thiazole, piperidin-2-yl (mix) | 55 | 437.30 | >95 | 1:1 isomer mixture |
| 13 | 4-Chlorophenyl, acetylpiperidin-2-yl | 36 | 479.12 | 90.0 | Single isomer, NMR-confirmed structure |
| 15 | 4-Chlorophenyl, pyrrolidin-2-yl | 53 | 423.27 | 95.0 | 1:1 isomer mixture |
- Structural Differences: These compounds incorporate thiazole or piperidine/pyrrolidine rings instead of furan or pyridine.
- Synthetic Challenges : Yields for HIV inhibitors range from 36–55%, with isomer mixtures common. The target compound’s synthesis (if similar) may face analogous challenges in stereochemical control.
- Biological Activity : The thiazole and piperidine groups in HIV inhibitors likely enhance binding to viral entry proteins. The furan-3-yl group in the target compound could offer distinct electronic interactions for antiviral or other bioactivities.
Coordination Polymer Ligands ()
H3obea (N1-(2-carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide) forms 2D coordination polymers with copper. Its asymmetric structure allows conformational flexibility, enabling tunable material design.
Comparison :
- The target compound lacks a carboxylate group, limiting its utility in coordination chemistry. However, the hydroxyethyl moiety may still permit weak metal binding.
Toxicological and Metabolic Considerations
- Safety Extrapolation: FAO/WHO guidelines suggest structurally related oxalamides share metabolic pathways and NOEL values (e.g., 100 mg/kg/day for S336) .
Biological Activity
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H18N4O3
- Molecular Weight : 314.34 g/mol
- Functional Groups : Contains furan and pyridine moieties, which are known for their diverse biological interactions.
Mechanisms of Biological Activity
- Anti-inflammatory Activity : Compounds with furan and pyridine structures have been shown to exhibit anti-inflammatory properties. For instance, derivatives of pyridine have been linked to the inhibition of nitric oxide production and other inflammatory mediators, suggesting that this compound may similarly exert such effects .
- Anticancer Potential : The oxalamide class often demonstrates cytotoxicity against various cancer cell lines. Preliminary studies indicate that compounds with similar structural features can induce apoptosis in cancer cells, potentially making this compound a candidate for further anticancer research .
- Enzyme Inhibition : The presence of multiple functional groups allows for interaction with various enzymes. For example, studies on related compounds have shown inhibition of key enzymes involved in cancer progression and inflammation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer properties of oxalamide derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against several human cancer cell lines. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
